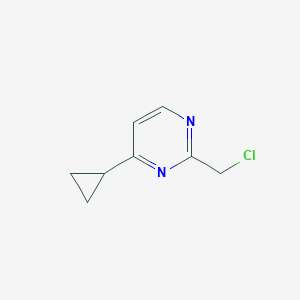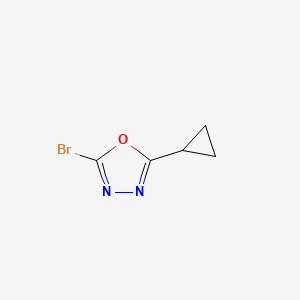
2-Bromo-5-cyclopropyl-1,3,4-oxadiazole
Descripción general
Descripción
2-Bromo-5-cyclopropyl-1,3,4-oxadiazole is a chemical compound with the molecular formula C5H5BrN2O . It has a molecular weight of 189.01 . The compound is a solid and is stored at -20°C .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, such as 2-Bromo-5-cyclopropyl-1,3,4-oxadiazole, has been a topic of interest in various research studies . One method involves the use of trifluoromethanesulfonic anhydride as the main reagent responsible for carrying out the cyclization of N, N ′-diacylhydrazines . Another approach involves coupling a-bromo nitroalkanes to acyl hydrazides to deliver the 2,5-disubstituted oxadiazole directly .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-cyclopropyl-1,3,4-oxadiazole consists of a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles are diverse. For instance, the formation of an electrophilic nitrogen species provides entry to the UmAS amidation pathway, but the intermediate is rapidly converted to oxadiazole rather than diacyl hydrazide .Physical And Chemical Properties Analysis
2-Bromo-5-cyclopropyl-1,3,4-oxadiazole is a solid compound with a molecular weight of 189.01 . It is stored at -20°C .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- 2,5-Disubstituted-1,3,4-oxadiazoles, including compounds similar to 2-Bromo-5-cyclopropyl-1,3,4-oxadiazole, have been synthesized and evaluated for insecticidal activities. Some derivatives showed significant insecticidal effects, indicating their potential use in pest control (Shi et al., 2001).
- Another study focused on synthesizing a compound with 1,3,4-oxadiazole and 1,2,4-triazole rings, finding antimicrobial activity and antileishmanial properties. This highlights the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobials (Ustabaş et al., 2020).
Anti-Inflammatory Properties
- A study on 2,5-disubstituted 1,3,4-oxadiazole compounds, which are structurally related to 2-Bromo-5-cyclopropyl-1,3,4-oxadiazole, demonstrated notable anti-inflammatory activity. This suggests the potential therapeutic applications of such compounds in inflammation-related disorders (Santhanalakshmi et al., 2022).
Antimicrobial and Antiproliferative Activities
- Research on 1,3,4-oxadiazole derivatives has shown a range of antimicrobial activities, underscoring their potential in developing new antimicrobial agents (Mayekar et al., 2010).
- A study on 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole derivatives found anti-proliferative activity against human tumor cell lines, suggesting the use of 1,3,4-oxadiazole derivatives in cancer therapy (Liszkiewicz et al., 2003).
Chemical Synthesis and Modification
- The synthesis and modification of 1,3,4-oxadiazole compounds have been extensively studied, showing their versatile nature and potential for chemical modification in various applications (Boström et al., 2012).
Antioxidant Properties
- 1,3,4-Oxadiazol-2-amines, synthesized via an ultrasound-assisted procedure, exhibited antioxidant properties. This indicates their potential as protective agents against oxidative stress, which is relevant in various diseases (Beyzaei et al., 2021).
Mecanismo De Acción
Target of Action
Oxadiazoles have been reported to exhibit a variety of biological effects such as antiviral, antitumor, and anti-inflammatory activities . This suggests that they may interact with a range of molecular targets involved in these biological processes.
Mode of Action
The 1,3,4-oxadiazole moiety is known for its low lipophilicity in drug development . Substituents at the 2- and/or 5-positions can modulate the heterocycle’s electronic and hydrogen bond-accepting capability, while exploiting its use as a carbonyl bioisostere . This suggests that the compound may interact with its targets through hydrogen bonding and electronic interactions, leading to changes in the target’s function.
Biochemical Pathways
Given the broad range of biological activities associated with oxadiazoles, it is likely that this compound affects multiple pathways involved in processes such as inflammation, tumor growth, and viral replication .
Pharmacokinetics
The 1,3,4-oxadiazole moiety is valued in drug development for its low lipophilicity, which can influence absorption and distribution . It can also act as a bioisosteric hydrogen bond acceptor for carbonyl compounds, which may impact its metabolism .
Result of Action
Given the reported biological activities of oxadiazoles, it can be inferred that this compound may have antiviral, antitumor, and anti-inflammatory effects .
Direcciones Futuras
The future directions for 1,3,4-oxadiazoles, including 2-Bromo-5-cyclopropyl-1,3,4-oxadiazole, involve further exploration of their synthesis and biological activity . Due to their desirable biological activity, these compounds could be used in the future in medicine and agriculture . Additionally, new methods of obtaining complex structures containing oxadiazole rings are being sought .
Propiedades
IUPAC Name |
2-bromo-5-cyclopropyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPWXZZYEQFJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1368940-10-6 | |
| Record name | 2-bromo-5-cyclopropyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1379887.png)
![[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1379888.png)

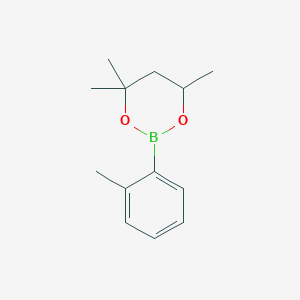


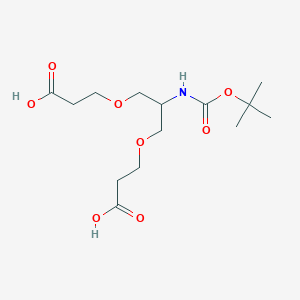

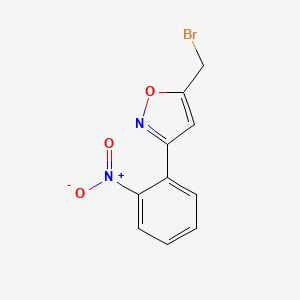
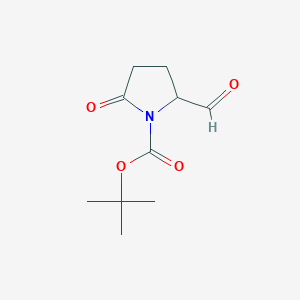
![4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1379901.png)
